Product packaging for Cyclohexyl phenyl ether(Cat. No.:CAS No. 2206-38-4)

Cyclohexyl phenyl ether

Cat. No.: B1594164
CAS No.: 2206-38-4
M. Wt: 176.25 g/mol
InChI Key: OSAOIDIGMBDXED-UHFFFAOYSA-N
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Description

Cleavage Reactions

The cleavage of the C-O ether bond in cyclohexyl phenyl ether is a central aspect of its reactivity, achievable through methods such as thermolysis, aquathermolysis, and reductive cleavage. chemicalbook.comsigmaaldrich.cnsigmaaldrich.comsmolecule.com

This compound undergoes cleavage through both thermolysis (in the absence of water) and aquathermolysis (in the presence of water) at elevated temperatures. chemicalbook.comsigmaaldrich.cnsigmaaldrich.comsmolecule.com Aquathermolysis studies have been conducted at temperatures around 300°C. vulcanchem.com The presence of water and acidic catalysts can significantly influence the reaction pathways and product distribution. acs.orgacs.org

The primary products resulting from the thermolysis and aquathermolysis of this compound are phenol (B47542) and 1-methylcyclopentene (B36725). chemicalbook.comsigmaaldrich.cnsigmaaldrich.comsmolecule.com The formation of these products suggests a degradation pathway involving the cleavage of the ether linkage. smolecule.com In aquathermolysis, the reaction is believed to proceed via an acid-catalyzed carbocation mechanism. acs.orgresearchgate.net This involves the formation of a cyclohexyl carbocation intermediate, which then rearranges to the more stable tertiary carbocation, leading to the formation of 1-methylcyclopentene. researchgate.net Phenol is formed as the other major product. researchgate.net Secondary reaction products can also be formed through dimerization and reactions of phenol with the carbocation intermediates. researchgate.net

Table 1: Major Products of this compound Thermolysis and Aquathermolysis

ReactantConditionMajor Products
This compoundThermolysis/AquathermolysisPhenol, 1-Methylcyclopentene

This table summarizes the main products formed during the thermal and water-assisted thermal degradation of this compound.

The efficiency of aquathermolysis can be enhanced by the use of transition metal catalysts. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have explored the catalytic effects of various transition metal ions on the cleavage of the C-O bond in this compound, which serves as a model compound for oxygen-containing components in heavy oil. researchgate.netresearchgate.netdntb.gov.ua The proposed mechanism involves the elimination of a cyclohexyl carbocation as the rate-limiting step. researchgate.netresearchgate.net

Theoretical calculations have shown that transition metal ions can significantly lower the kinetic barrier for the heterolytic cleavage of the C-O bond. researchgate.netkpfu.ru The catalytic activity of the studied divalent transition metal ions follows the order: Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺. researchgate.net The Cu²⁺ ion, in particular, demonstrates a markedly superior catalytic activity compared to the other metals and even surpasses the catalytic effect of the hydrogen ion. researchgate.netkpfu.ru This suggests that copper-based catalysts could be highly effective in promoting the aquathermolysis of such ether linkages. kpfu.ru

Table 2: Catalytic Activity of Transition Metal Ions in Aquathermolysis

CatalystRelative Catalytic Activity
Cu²⁺ Highest
Ni²⁺ High
Co²⁺ Moderate
Fe²⁺ Lowest

This interactive table, based on theoretical studies, ranks the catalytic effectiveness of selected transition metal ions in the aquathermolysis of this compound.

DFT calculations have been employed to determine the kinetic and thermodynamic parameters of the aquathermolysis of this compound. researchgate.netresearchgate.net These studies confirm that the process is endothermic, with a calculated activation energy of 132 kJ/mol for the thermal decomposition in an aqueous medium. vulcanchem.com Transition metal ions have been shown to significantly reduce the kinetic barrier of the reaction. researchgate.netkpfu.ru For instance, the Cu²⁺ ion can increase the rate constant of the heterolytic cleavage step by several orders of magnitude compared to the uncatalyzed reaction and reactions catalyzed by other transition metals. semanticscholar.org

The C-O bond in this compound can also be cleaved through reductive processes. smolecule.com One notable method involves a palladium-catalyzed reductive insertion of alcohols into the aryl ether bond in the presence of hydrogen gas. smolecule.compnnl.govresearchgate.net This process is initiated by the partial hydrogenation of the phenyl ring, catalyzed by palladium on carbon (Pd/C), to form an enol ether. pnnl.govresearchgate.netnih.gov This enol ether intermediate then reacts with an alcohol to form a ketal, which subsequently eliminates phenol to generate a 1-cyclohexenyl-O-R species. smolecule.compnnl.govresearchgate.net This ultimately leads to the cleavage of the aromatic C-O bond. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B1594164 Cyclohexyl phenyl ether CAS No. 2206-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAOIDIGMBDXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176548
Record name Benzene, (cyclohexyloxy)-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206-38-4
Record name Benzene, (cyclohexyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (cyclohexyloxy)-
Source EPA DSSTox
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Record name (cyclohexyloxy)benzene
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Synthetic Methodologies for Cyclohexyl Phenyl Ether

Alkylation of Phenol (B47542) with Cyclohexene (B86901)

Acid-Catalyzed Alkylation Reactions

Acid catalysis is essential for the alkylation of phenol with cyclohexene. The reaction involves the protonation of cyclohexene to form a cyclohexyl carbocation, which then acts as an electrophile attacking the phenol molecule. pnnl.govacs.org This electrophilic attack can occur at the oxygen atom (O-alkylation) or at the aromatic ring (C-alkylation). pnnl.govresearchgate.net

Homogeneous acid catalysts, such as mineral acids and organic sulfonic acids, have been employed for the synthesis of cyclohexyl phenyl ether. For instance, methanesulfonic acid has been used to study the etherification equilibrium of this compound. unive.it Another example is the use of p-toluenesulfonic acid for the alkylation of phenol with benzyl (B1604629) alcohol, a related reaction. researchgate.net While effective, homogeneous catalysts can present challenges in separation and recycling. researchgate.net Studies comparing homogeneous catalysts like BF3·(H2O)2 with heterogeneous systems have shown that the rearrangement of the initially formed ether to alkylphenols is more significant in the homogeneous phase. unive.it

Heterogeneous catalysts offer advantages such as ease of separation and potential for reuse, making them a focus of research for cleaner production processes. researchgate.net Various solid acid catalysts have been investigated for the alkylation of phenol with cyclohexene. researchgate.net

A range of solid acid catalysts have demonstrated efficacy in the synthesis of this compound and its isomers. These include:

Zeolites: Large-pore zeolites like H-Beta and HY are effective for this reaction. researchgate.netresearchgate.net Nanocrystalline ZSM-5 and Beta zeolites have also been studied, with the latter showing high conversion of cyclohexene and good selectivity towards this compound. ingentaconnect.comresearchgate.net The performance of zeolites is attributed to their structural properties, such as pore size and the nature of their acid sites (Brønsted and Lewis). researchgate.netconfex.com

Supported Heteropolyacids: 12-tungstophosphoric acid (TPA) supported on materials like K-10 clay and hydrous zirconia has been shown to be a highly active and selective catalyst for O-alkylation, particularly at lower temperatures. researchgate.netresearchgate.net For instance, 20% (w/w) TPA on K-10 clay was found to be most effective for O-alkylation in the temperature range of 45–70 °C. researchgate.net

Sulfated Zirconia: This solid acid has also been explored as a catalyst for this reaction. researchgate.net

Acid-Treated Clays (B1170129): Clays treated with acids are another class of solid catalysts used for phenol alkylation. researchgate.net

The table below summarizes the performance of various solid acid catalysts in the alkylation of phenol with cyclohexene.

CatalystAlkylating AgentMajor ProductsKey Findings
Nanocrystalline Zeolite BetaCyclohexeneThis compound~96% cyclohexene conversion, ~55% selectivity to this compound. ingentaconnect.com
20% (w/w) DTP/K-10 clayCyclohexeneThis compoundMost active and selective for O-alkylation between 45-70°C. researchgate.net
Nanocrystalline hierarchical ZSM-5CyclohexeneThis compoundUp to 65% selectivity towards this compound. researchgate.net
HY and dealuminated/ultrastable Y zeolitesCyclohexanol (B46403)/Cyclohexene4-cyclohexylphenol (B75765)The 2-/4- product ratio decreases with increasing temperature and reactant molar ratio. researchgate.net
γ-Al2O3Cyclohexene/Cyclohexanolo-cyclohexylphenolHigh conversion and selectivity for o-cyclohexylphenol in supercritical CO2. psu.edu

Sulfonic acid-functionalized resins, such as Amberlyst-15, are effective heterogeneous catalysts for the alkylation of phenol with cyclohexene. researchgate.netunive.it These cation-exchange resins provide an alternative to homogeneous acid catalysts. unive.it Studies have shown that the selectivity for O-alkylation versus C-alkylation can be influenced by the type of sulfonic resin used, although the product distribution does not vary significantly among different resins. unive.it The reaction kinetics using sulfonic resins have been described by an Eley-Rideal type model. unive.it

The following table presents results from the liquid-phase cyclohexylation of phenol using different sulfonic resins.

CatalystCyclohexene Conversion (%)Selectivity to O-alkylation (%)Selectivity to C-alkylation (%)
Amberlyst 15Data not available~95-97%Data not available
Amberlyst 15-NO2Data not available~95-97%Data not available
Amberlyst 36Data not available~95-97%Data not available
Amberlyst 36-NO2Data not available~95-97%Data not available
Reaction Conditions: T, 358 K; 4 h reaction time. The main side product is cyclohexyl cyclohexene. unive.it
Heterogeneous Catalysis Systems

Mechanism of O- vs. C-Alkylation

The competition between O-alkylation (ether formation) and C-alkylation (ring alkylation) is a key aspect of the reaction between phenol and cyclohexene in the presence of an acid catalyst. researchgate.net

The generally accepted mechanism involves the formation of a cyclohexyl carbocation via protonation of cyclohexene by a Brønsted acid site. pnnl.gov This electrophile can then attack either the hydroxyl oxygen of the phenol (O-alkylation) or the electron-rich aromatic ring (C-alkylation). pnnl.govresearchgate.net

Several factors influence the selectivity:

Temperature: Lower temperatures and milder reaction conditions generally favor the kinetically controlled O-alkylation product, this compound. researchgate.net Higher temperatures tend to favor the thermodynamically more stable C-alkylated products. researchgate.net

Catalyst Properties: The nature of the acid sites plays a crucial role. Brønsted acidity is reported to be more selective towards O-alkylation. researchgate.net The pore structure and surface properties of heterogeneous catalysts also impact selectivity. For example, catalysts with narrower pores may favor the formation of the less bulky O-alkylated product. researchgate.net In contrast, increased mesoporosity and external acid sites can enhance the selectivity for C-alkylated products. researchgate.net

Reaction Pathway: In situ NMR studies have shown that O-alkylation is a kinetically favored and reversible process. pnnl.gov The initially formed this compound can subsequently undergo intramolecular rearrangement to form C-alkylated phenols, although this is not always the major pathway. pnnl.gov However, other studies suggest that the direct C-alkylation of phenol also occurs from the beginning of the reaction. pnnl.gov The mechanism can be complex, with some studies proposing an Eley-Rideal mechanism where the adsorbed cyclohexene reacts with phenol from the bulk phase, while others suggest a Langmuir-Hinshelwood model. researchgate.netunive.it Theoretical studies have also proposed the formation of a sulfonic ester intermediate when using sulfonic acid catalysts. unive.it

Optimization of Selectivity and Yield

The synthesis of this compound through the alkylation of phenol with cyclohexene is a process where selectivity between O-alkylation (ether formation) and C-alkylation (phenol ring substitution) is a critical parameter. researchgate.net Research has shown that reaction conditions and catalyst choice significantly influence the product distribution. A mixture of this compound, 2-cyclohexylphenol (B93547), and 4-cyclohexylphenol is typically obtained, with varying selectivities. researchgate.net

The use of solid acid catalysts is a key area of investigation for optimizing selectivity. Among various catalysts studied—including sulphated zirconia, sulphonic acid-treated hexagonal mesoporous silica (B1680970) (SO3-HMS), and dodecatungstophosphoric acid (DTP) supported on different materials—20% (w/w) DTP on K-10 clay has been identified as a highly active and selective catalyst for O-alkylation. researchgate.net Temperature is a crucial factor; lower temperatures, specifically around 60 °C, favor the formation of this compound. researchgate.net

A comparison between heterogeneous and homogeneous acid catalysts highlights different selectivity behaviors. Heterogeneous catalysts like Amberlyst-15 tend to yield a consistent ortho/para ratio for C-alkylation products, whereas homogeneous catalysts such as methanesulfonic acid (CH₃SO₃H) can lead to a variable and higher ortho/para ratio, suggesting the involvement of a rearrangement of the initially formed this compound. unive.it

Table 1: Effect of Catalyst on Alkylation of Phenol with Cyclohexene

CatalystTypeKey ObservationPredominant Product at Optimal ConditionsSource
20% (w/w) DTP/K-10 ClayHeterogeneousMost active and selective for O-alkylation at 45-70 °C.This compound researchgate.net
Sulphated ZirconiaHeterogeneousStudied for improving selectivity to the ether.Mixture of O- and C-alkylated products. researchgate.net
Amberlyst-15Heterogeneous (Sulfonic Resin)Shows higher activity than CH₃SO₃H; ortho/para C-alkylation ratio is consistently ~2.Mixture of O- and C-alkylated products. unive.it
Methanesulfonic Acid (CH₃SO₃H)HomogeneousEther rearrangement is observed; ortho/para C-alkylation ratio varies from 3 to 5.Mixture of O- and C-alkylated products. unive.it

Etherification Reactions

Etherification represents the most direct conceptual approach to forming the C-O-C linkage in this compound. These methods involve the coupling of a cyclohexyl group donor with a phenyl group donor and are often mediated by catalysts.

Direct Etherification of Cyclohexanol and Phenol

This compound can be synthesized through the direct etherification of cyclohexanol and phenol under suitable reaction conditions. smolecule.com This method is analogous to other acid-catalyzed ether syntheses where an alcohol is dehydrated to form an ether. The alkylation of phenol using an alkylating agent like cyclohexanol can be effectively carried out over certain catalysts, such as large-pore zeolites, although these are often tuned to selectively yield C-alkylated products like p-cyclohexyl phenol. researchgate.net The development of catalysts that favor O-alkylation in this direct reaction is a key challenge.

Ullmann Ether Synthesis and Related Copper-Mediated Etherifications

The Ullmann condensation is a classic copper-promoted method for converting aryl halides into aryl ethers. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of a phenoxide with an aryl halide at high temperatures (often over 210 °C) with stoichiometric amounts of copper. wikipedia.org In the context of this compound, this would typically involve reacting sodium phenoxide with cyclohexyl halide in the presence of a copper catalyst. Modern variations of this reaction utilize soluble copper catalysts supported by ligands, which allow for milder reaction conditions. wikipedia.orgmdpi.com

Recent advancements have led to the development of various copper-catalyzed etherification protocols. One such method describes the cross-coupling of aliphatic alcohols with potassium organotrifluoroborate salts using a catalytic amount of copper(II) acetate (B1210297) and 4-(dimethylamino)pyridine as a ligand. acs.orgorganic-chemistry.org This reaction proceeds under an oxygen atmosphere and is notable for its mild and essentially neutral conditions. acs.org In this system, the arylation of cyclohexanol was achieved with a 67% yield. acs.org The reaction is, however, sensitive to steric hindrance around the hydroxyl group. acs.org

Table 2: Yields of Copper-Catalyzed Arylation of Various Alcohols

AlcoholProduct Yield (%)Source
Cyclohexanol67 acs.org
Cinnamyl alcohol89 acs.org
Furfuryl alcohol90 acs.org
Stigmasterol48 acs.org
Menthol0 acs.org

Palladium-Catalyzed O-Phenylation of Alcohols

Palladium-catalyzed reactions offer a powerful alternative for the formation of aryl ether bonds. google.com While direct O-phenylation of cyclohexanol can be achieved, a significant body of research has focused on the reverse reaction: the palladium-catalyzed cleavage of the C-O bond in aryl ethers by alcohols. nih.gov For this compound, palladium on carbon (Pd/C) catalyzes a reductive solvolysis in the presence of hydrogen gas. nih.gov The mechanism is initiated by the partial hydrogenation of the phenyl ring to form an enol ether intermediate. nih.govpnnl.gov This intermediate rapidly reacts with an alcohol to form a ketal, which then eliminates phenol or an alkanol to generate a new ether. nih.gov This process highlights the viability of palladium systems in mediating the formation and cleavage of the ether linkage under specific conditions. Furthermore, one-pot hydrotreatment of phenols using oxygen-doped carbon-supported palladium nanoparticles (Pd/C-O) has been shown to produce various cyclohexyl ethers in good to excellent yields through a tandem hydrogenation-acetalization-hydrogenolysis route. nih.gov

Synthesis from Cyclohexyl Bromide and Phenol

A straightforward and well-established method for synthesizing this compound is the reaction between cyclohexyl bromide and phenol. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com This reaction is a variation of the Williamson ether synthesis, a fundamental method for forming ethers. In this process, phenol is typically deprotonated by a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form the more nucleophilic phenoxide ion. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of cyclohexyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to displace the bromide ion and form the ether product.

Oxidative Aromatization of 2-Cyclohexen-1-one (B156087)

An alternative synthetic strategy involves the oxidative aromatization of a non-aromatic precursor. This compound can be prepared from 2-cyclohexen-1-one through an oxidative aromatization process. sigmaaldrich.cnsigmaaldrich.comchemicalbook.com This specific transformation is conducted in the presence of an oxovanadium catalyst, VO(OEt)Cl₂, and cyclohexanol. sigmaaldrich.cnsigmaaldrich.com The general principle of catalytic dehydrogenative aromatization is a powerful tool for creating substituted aromatic compounds from cyclohexanone (B45756) and cyclohexenone precursors. researchgate.net Copper-catalyzed systems have also been developed for the oxidative aromatization of 2-cyclohexen-1-ones to produce phenol derivatives, utilizing molecular oxygen as the oxidant. rsc.org By including an alcohol like cyclohexanol in the reaction mixture, the process can be adapted to trap the aromatized intermediate as an ether.

Thermal Decomposition of Precursor Compounds

The synthesis of this compound can be achieved through the controlled thermal decomposition, or thermolysis, of certain precursor molecules. smolecule.com This method involves heating the precursor to a temperature at which it breaks down to form the desired ether, among other products.

One notable precursor is cyclohexyl hydroperoxide. The decomposition of cyclohexyl hydroperoxide is a key step in the industrial production of cyclohexanone and cyclohexanol. researchgate.net While the primary products are the ketone and alcohol, the reaction conditions can be tuned to influence the product distribution. The thermal decomposition of organic peroxides, in general, proceeds via the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of radicals. researchgate.net These highly reactive species can then participate in a variety of subsequent reactions. In the context of forming this compound, a plausible pathway would involve the generation of a cyclohexyl radical and a phenoxy radical, which could then combine. However, the direct thermal decomposition of a single precursor to yield this compound is less common than multi-component reactions.

A more direct example is the aquathermolysis of cyclohexyl phenyl compounds. Studies have shown that heating this compound itself in the presence of water (aquathermolysis) at high temperatures (e.g., 250-300°C) leads to its decomposition, primarily yielding 1-methylcyclopentene (B36725) and phenol. vulcanchem.comresearchgate.netosti.gov This indicates that while thermal energy can cleave the ether linkage, it can also induce rearrangements of the cyclohexyl ring. The reaction is believed to proceed through a carbocation mechanism, which can be catalyzed by acidic conditions. researchgate.netosti.gov

The thermal decomposition of benzoyl peroxide in cyclohexene has also been studied, which generates phenyl and benzoyloxy radicals. okstate.edu While this reaction primarily leads to the formation of phenyl- and benzoyloxy-substituted cyclohexenes, it illustrates the generation of the necessary radical species that could, in principle, lead to ether formation under different conditions. okstate.edu

Table 1: Thermal Decomposition Studies Relevant to this compound Synthesis
Precursor/ReactantConditionsMajor ProductsCitation
This compoundAquathermolysis, 300°C1-Methylcyclopentene, Phenol vulcanchem.com
Cyclohexyl phenyl compoundsAquathermal/Thermal, 250°C, 5.5 daysMethylcyclopentene/Cyclohexene, Aniline, Phenol, Thiophenol researchgate.netosti.gov
Benzoyl peroxide in cyclohexeneThermal decompositionPhenyl- and benzoyloxy-substituted cyclohexenes okstate.edu
Cyclohexyl hydroperoxideDecomposition over H-beta zeoliteCyclohexanone, Cyclohexanol researchgate.net

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound, several advanced strategies and green chemistry approaches have been explored.

Catalytic Hydrogenation of Diphenyl Ether:

A significant green approach involves the partial hydrogenation of one of the phenyl rings of diphenyl ether. tum.demdpi.com This reaction is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere. Various catalysts have been investigated, with palladium-based systems showing high selectivity for the formation of this compound. tum.demdpi.com For instance, a Pd/HZSM-5 catalyst converted 70% of diphenyl ether into a mixture including this compound, cyclohexane (B81311), and dicyclohexyl ether at 493 K and 20 bar of H₂. mdpi.com The reaction proceeds through the hydrogenation of one aromatic ring to form an enol ether, which is an important intermediate. smolecule.com The choice of catalyst is crucial; ruthenium-based catalysts, for example, tend to favor the cleavage of the C-O bond over ring hydrogenation. mdpi.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of microwave-assisted organic synthesis (MAOS) are broadly applicable. researchgate.netnih.govacs.orgacs.org The rapid and efficient heating provided by microwaves can accelerate reactions such as the etherification of phenols or the alkylation of phenol with cyclohexene, which are known routes to this compound. smolecule.comresearchgate.net

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is another green chemistry technique that facilitates the reaction between reactants present in different phases (e.g., a solid and a liquid, or two immiscible liquids). This method can be applied to the synthesis of ethers. For instance, the etherification of a cyclohexyl alcohol compound with a halogenated hydrocarbon can be carried out in the presence of a composite phase-transfer catalyst comprising a quaternary ammonium (B1175870) salt and a cyclic crown ether, leading to high purity and yield. google.com The use of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst has been reported for similar etherification reactions. google.com Gas-liquid phase-transfer catalysis has also been developed for the synthesis of phenyl ethers, where a gaseous mixture of a phenol and an alkyl halide is passed over a solid bed of potassium carbonate and a catalyst like Carbowax. rsc.org

Solvent-Free and Solid-Acid Catalysis:

To further enhance the green credentials of the synthesis, solvent-free conditions and the use of solid acid catalysts are being explored. A recent study highlighted the use of Fe³⁺-exchanged montmorillonite (B579905) clays as a catalyst for the synthesis of this compound with 99% atom economy, completely eliminating the need for a solvent. vulcanchem.com This approach significantly reduces the environmental factor (E-factor) compared to traditional methods. vulcanchem.com Solid acid catalysts like H-beta zeolite and Amberlyst-15 have also been investigated for the alkylation of phenol with cyclohexene, a reaction that can produce this compound as a product or intermediate. vulcanchem.comunive.it These solid catalysts are often more environmentally friendly than traditional mineral acids as they can be easily separated from the reaction mixture and potentially reused. researchgate.net

Table 2: Advanced and Green Synthetic Approaches for this compound
Synthetic StrategyCatalyst/ConditionsKey Findings/YieldsCitation
Catalytic Hydrogenation of Diphenyl EtherPd/HZSM-5, 493 K, 20 bar H₂70% conversion of diphenyl ether to products including this compound. mdpi.com
Catalytic Hydrogenation of Diphenyl EtherRh/C, 80°C, H₂ pressureHydrogen pressure is a key parameter to control the competition between C-O bond cleavage and aromatic ring hydrogenation. researchgate.net
Phase-Transfer CatalysisQuaternary ammonium salt and cyclic crown etherHigh purity (>99%) and yield (>95%) for etherification of cyclohexyl alcohol compounds. google.com
Solvent-Free SynthesisFe³⁺-exchanged montmorillonite clays99% atom economy, eliminates solvent use. vulcanchem.com
Solid-Acid CatalysisAmberlyst-15, CH₃SO₃HO-alkylation and ring alkylation occur; catalyst type influences selectivity. unive.it

Chemical Reactivity and Reaction Mechanisms of Cyclohexyl Phenyl Ether

Cleavage Reactions

Reductive C-O Bond Cleavage

Palladium-Catalyzed Reductive Insertion of Alcohols

Cyclohexyl phenyl ether undergoes C−O bond cleavage in the presence of a Palladium on carbon (Pd/C) catalyst, hydrogen (H₂), and an alcohol (R-OH). dntb.gov.uanih.govresearchgate.netsu.se This reaction, known as reductive solvolysis, facilitates the insertion of an alcohol molecule into the aryl ether bond. nih.govosti.govpnnl.gov The process is a method for breaking the robust C-O bond of the aryl ether. su.se For instance, in the presence of methanol, Pd/C catalyzes the reductive methanolysis of this compound to produce methoxycyclohexane. pnnl.gov

Research has shown that the initial selectivity towards reductive methanolysis for this compound is 73%. tum.de This is notably higher than for diphenyl ether under similar conditions, highlighting the influence of the cyclohexyl group on the reaction pathway. tum.de

Mechanism of Reductive Solvolysis

The mechanism for the palladium-catalyzed reductive solvolysis of this compound is a multi-step process initiated by the catalyst. dntb.gov.uanih.govresearchgate.netsu.se

Partial Hydrogenation : The reaction begins with the Pd-catalyzed partial hydrogenation of the phenyl ring of the ether. This step forms an enol ether intermediate. dntb.gov.uanih.govresearchgate.netosti.gov

Ketal Formation : The resulting enol ether is highly reactive and rapidly combines with the alcohol (R-OH) present in the system to form a ketal. dntb.gov.uanih.govresearchgate.netsu.se

Elimination : The ketal intermediate is unstable and undergoes elimination, releasing phenol (B47542) or an alkanol. This step generates a 1-cyclohexenyl-O-R species. nih.govsu.se

Final Hydrogenation : The final step involves the hydrogenation of the 1-cyclohexenyl-O-R intermediate, which leads to the stable final product, cyclohexyl-O-R. dntb.gov.uanih.govresearchgate.net

This mechanism demonstrates that the cleavage of the aromatic C-O bond is not a direct hydrogenolysis but rather a sequence involving hydrogenation and solvolysis.

Reactivity in Acid-Catalyzed Alkylation

In the acid-catalyzed alkylation of phenol with cyclohexene (B86901), this compound is a primary product of O-alkylation. researchgate.netingentaconnect.com This reaction competes with the direct C-alkylation of the phenol ring, which yields 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol (B75765). researchgate.net The selectivity between O-alkylation and C-alkylation is highly dependent on the catalyst and reaction conditions. researchgate.netunive.it

Various solid acid catalysts, including zeolites, acid-treated clays (B1170129), and sulfonic acid resins, have been employed to study this reaction. researchgate.netunive.itresearchgate.net Weaker acid sites tend to favor the formation of this compound (O-alkylation), while stronger acid sites are typically required for C-alkylation. researchgate.net The formation of the ether is a reversible process. unive.itpnnl.govunive.it Studies using nanocrystalline Beta zeolite have shown high conversion of cyclohexene (~96%) with a selectivity of approximately 55% towards this compound under optimal conditions. ingentaconnect.com

CatalystReactantsKey FindingReference
20% (w/w) DTP/K-10 clayPhenol, CyclohexeneMost active and selective catalyst for O-alkylation (ether formation) at 45–70 °C. researchgate.net
Nanocrystalline Beta ZeolitePhenol, Cyclohexene~96% cyclohexene conversion with ~55% selectivity to this compound. ingentaconnect.com
Amberlyst 15 (sulfonic resin)Phenol, CyclohexeneShows higher activity than homogeneous CH₃SO₃H; both O- and C-alkylation occur. unive.it
Zeolite H-BEAPhenol, Cyclohexanol (B46403)O-alkylation is kinetically favored and reversible. pnnl.gov

Rearrangement Reactions

The role of this compound as an intermediate that rearranges to form C-alkylated phenols is a subject of debate and appears to be highly dependent on the catalytic system used.

Some studies propose that the ether can undergo an intramolecular rearrangement to yield ortho- and para-cyclohexylphenols. Research using the homogeneous catalyst methanesulfonic acid (CH₃SO₃H) suggests an involvement of this compound rearrangement in the formation of C-alkylation products. unive.it

However, extensive research using solid acid catalysts, particularly zeolites like H-BEA, has concluded that the intramolecular rearrangement of this compound is not a significant pathway to C-alkylation products. researchgate.netpnnl.govconfex.com Isotope labeling studies have demonstrated that the C-alkylated products are formed primarily through the direct alkylation of the phenol ring by a cyclohexyl carbenium ion, rather than through the rearrangement of the O-alkylated ether. pnnl.gov

When rearrangement does occur, the concentration of this compound can influence the product distribution. In homogeneous catalysis with CH₃SO₃H, a direct relationship has been observed between the concentration of this compound and the ortho/para ratio of the resulting cyclohexylphenols. unive.it This suggests that the ether intermediate, when it is reactive under specific catalytic conditions, plays a role in directing the electrophilic attack of the cyclohexyl group to the ortho position of the phenol ring. unive.it In contrast, heterogeneous systems using catalysts like Amberlyst 15 show a constant ortho/para ratio, suggesting a different mechanism where the ether does not significantly influence selectivity. unive.it

Oxidation and Hydrolysis under Specific Conditions

This compound can undergo cleavage through hydrolysis and oxidation under specific catalytic conditions. While generally stable, the ether linkage can be broken. cymitquimica.com

A key reaction is the palladium-catalyzed reductive hydrolysis in an aqueous phase with pressurized H₂. sci-hub.se This process is initiated by the partial hydrogenation of the phenyl ring to an enol ether, which then rapidly reacts with water to form a hemiacetal. sci-hub.se This intermediate subsequently eliminates to yield cyclohexanone (B45756) and cyclohexanol as the primary products. sci-hub.se For this reaction, the selectivity towards reductive hydrolysis was found to be a high 87%. tum.desci-hub.se It is noteworthy that this pathway cleaves the stronger phenyl C-O bond over the weaker aliphatic C-O bond. sci-hub.se In related processes, cyclohexyl phenyl methane (B114726) can be oxidized to form cyclohexyl phenyl ketone. google.com

ReactionCatalystConditionsPrimary ProductsSelectivityReference
Reductive HydrolysisPd/CAqueous phase, H₂ (40 bar), 200°CCyclohexanone, Cyclohexanol87% sci-hub.se
Reductive MethanolysisPd/CMethanol, H₂Methoxycyclohexane, Phenol73% tum.de

Spectroscopic Characterization and Structural Analysis of Cyclohexyl Phenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For cyclohexyl phenyl ether, ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide an unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexyl ring. The electron-withdrawing nature of the ether oxygen atom significantly influences the chemical shifts of adjacent protons.

Aromatic Protons: The five protons on the phenyl ring typically appear in the range of δ 6.8-7.3 ppm. The ortho-protons (adjacent to the ether linkage) are expected around δ 6.9 ppm, while the meta- and para-protons are found slightly further downfield, around δ 7.2-7.3 ppm, often as complex multiplets.

Methine Proton: The single proton on the cyclohexyl carbon directly attached to the oxygen (C1-H) is the most deshielded of the aliphatic protons, appearing as a multiplet in the region of δ 3.4-4.5 ppm ucla.edu.

Cyclohexyl Protons: The remaining ten protons on the cyclohexyl ring produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-2.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl (ortho)~6.9Multiplet
Phenyl (meta, para)~7.2 - 7.3Multiplet
Cyclohexyl (C1-H)~3.4 - 4.5Multiplet
Cyclohexyl (other CH₂)~1.2 - 2.0Multiplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound displays eight distinct signals, corresponding to the four unique carbon types in the phenyl ring and the four in the cyclohexyl ring.

Aromatic Carbons: The ipso-carbon (C-O) of the phenyl ring is the most downfield, appearing around δ 157 ppm. The ortho- and para-carbons resonate at approximately δ 116 ppm and δ 121 ppm, respectively, while the meta-carbons are found near δ 129 ppm.

Aliphatic Carbons: Similar to the proton spectrum, the carbon atom of the cyclohexyl ring directly bonded to the ether oxygen (C-1) is significantly deshielded, with a chemical shift in the range of δ 75-80 ppm ucla.edu. The other cyclohexyl carbons (C-2, C-3, C-4) appear in the typical aliphatic region, with expected shifts around δ 32 ppm, δ 24 ppm, and δ 26 ppm, respectively.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Phenyl (ipso, C-O)~157
Phenyl (meta)~129
Phenyl (para)~121
Phenyl (ortho)~116
Cyclohexyl (C-1, C-O)~75 - 80
Cyclohexyl (C-2, C-6)~32
Cyclohexyl (C-4)~26
Cyclohexyl (C-3, C-5)~24

Two-dimensional NMR experiments are crucial for definitively assigning the ¹H and ¹³C signals and confirming the connectivity between the phenyl and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons they are attached to. cymitquimica.comwhitman.edu In the HSQC spectrum of this compound, the methine proton signal at δ ~3.4-4.5 ppm would show a cross-peak to the carbon signal at δ ~75-80 ppm, confirming the C1-H assignment. Similarly, correlations would be observed between the aromatic proton signals (δ 6.8-7.3 ppm) and their corresponding aromatic carbon signals (δ 116-129 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing the molecular structure together. cymitquimica.com Key HMBC correlations for this compound would include:

A cross-peak between the C1-H proton of the cyclohexyl ring and the ipso-carbon of the phenyl ring, confirming the ether linkage.

Correlations between the ortho-protons of the phenyl ring and the C1 carbon of the cyclohexyl ring, further substantiating the ether bond.

Correlations between the C1-H proton and the C2/C6 and C3/C5 carbons of the cyclohexyl ring.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive method for analyzing the chemical structure, dynamics, and packing of molecules in the solid phase. spectrabase.com While solution-phase NMR provides data on molecules in an isotropic environment, ssNMR can yield critical information on intermolecular interactions and molecular conformation in a crystalline or amorphous solid.

For mechanistic studies, ssNMR could be employed to investigate reactions involving this compound that occur in the solid state or at a solid-gas or solid-liquid interface, such as reactions with solid-supported catalysts. By analyzing the spectra of reactants, intermediates, and products directly in the solid matrix, ssNMR can provide insights into reaction pathways, kinetics, and the roles of specific active sites that are not accessible through solution-state studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound shows characteristic absorptions for the ether linkage, as well as for the aromatic and aliphatic C-H bonds.

The most diagnostic peaks for an aryl alkyl ether are the two strong C-O stretching absorptions. ucla.edu

Aryl-O Stretch: A strong absorption appears around 1250 cm⁻¹ due to the stretching of the C(aryl)-O bond. ucla.edu

Alkyl-O Stretch: Another strong absorption is observed in the 1050-1150 cm⁻¹ range, corresponding to the C(alkyl)-O bond stretch. ucla.edu

Other significant absorptions include:

Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Medium to strong bands appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

Aromatic C=C Stretch: Medium intensity peaks are observed in the 1500-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
AromaticC-H Stretch3030 - 3100
AlkaneC-H Stretch2850 - 2950
AromaticC=C Stretch1500 - 1600
Aryl EtherC(aryl)-O Stretch~1250
Alkyl EtherC(alkyl)-O Stretch1050 - 1150

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Molecular Ion (M⁺): The molecular weight of C₁₂H₁₆O is 176.25 g/mol , so a molecular ion peak is expected at a mass-to-charge ratio (m/z) of 176.

The fragmentation of ethers is dominated by cleavage of the C-C bond alpha to the oxygen and cleavage of the C-O bond. whitman.edu For this compound, the most characteristic fragmentation involves the loss of the cyclohexyl moiety.

Base Peak (m/z 94): The most intense peak (base peak) in the spectrum is typically observed at m/z 94. This fragment corresponds to the phenol (B47542) radical cation, [C₆H₅OH]⁺•, formed by the cleavage of the cyclohexyl group accompanied by a hydrogen rearrangement.

Other Fragments: Another significant fragmentation pathway is the loss of a neutral cyclohexene (B86901) molecule (82 amu) via a McLafferty-type rearrangement, also leading to the m/z 94 ion. Cleavage of the cyclohexyl ring itself can lead to a series of smaller fragments corresponding to the loss of ethylene (B1197577) (M-28) or other alkyl radicals.

Table 4: Major Ions in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
176[C₁₂H₁₆O]⁺•Molecular Ion (M⁺)
94[C₆H₅OH]⁺•Loss of C₆H₁₀ (cyclohexene)
93[C₆H₅O]⁺Loss of •C₆H₁₁ (cyclohexyl radical)
77[C₆H₅]⁺Phenyl cation

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column, is typically employed due to its high separation efficiency and robustness for aromatic ethers. nih.gov The analysis involves a programmed temperature ramp to ensure efficient separation and sharp peak shapes. Helium is commonly used as the inert carrier gas. nih.gov

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight (176.26 g/mol ). stenutz.eu The fragmentation pattern provides structural information. Key fragments are expected from the cleavage of the ether bond and fragmentation of the cyclohexyl ring. Major expected fragments would include the phenoxy cation (C₆H₅O⁺) and the cyclohexyl cation (C₆H₁₁⁺), along with other smaller fragments resulting from rearrangements and further bond cleavages.

Table 1: Representative GC-MS Operational Parameters

Parameter Value/Description
Column Type 5% Phenyl Polymethylsiloxane (e.g., HP-5ms) nih.gov
Column Dimensions 30 m length x 0.25 mm i.d. x 0.25 µm film thickness nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) nih.gov
Inlet Temperature 250-300 °C nih.gov
Oven Program Initial temp 50-70°C, ramped to 300-320°C nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Source Temp. | ~230 °C |

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Identity
176 [C₁₂H₁₆O]⁺ (Molecular Ion)
94 [C₆H₅OH]⁺ (Phenol radical cation, via rearrangement)
93 [C₆H₅O]⁺ (Phenoxy cation)
83 [C₆H₁₁]⁺ (Cyclohexyl cation)
77 [C₆H₅]⁺ (Phenyl cation)

High Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by measuring its mass with very high accuracy. sccwrp.org Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas.

For this compound, with the molecular formula C₁₂H₁₆O, HRMS provides an experimental mass value that can be compared to the theoretical (calculated) exact mass. stenutz.eusigmaaldrich.comcymitquimica.com The high resolution allows for the differentiation of the target compound from other potential isomers or isobaric compounds. The detection of the molecular ion with a mass accuracy typically within 5 parts per million (ppm) of the theoretical value provides strong evidence for the assigned elemental composition. This technique is crucial in synthetic chemistry and metabolomics to confirm the identity of newly synthesized compounds or to identify unknown analytes in complex mixtures. sccwrp.orgacs.org

Table 3: High-Resolution Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆O
Theoretical Monoisotopic Mass 176.120115 Da
Typical Mass Accuracy < 5 ppm

| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |

X-ray Diffraction (XRD) Analysis of Derivatives

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, as this compound is a liquid at standard temperature and pressure, it cannot be analyzed directly by this technique. cymitquimica.com To overcome this limitation, chemists often synthesize solid derivatives of the parent compound. The crystal structure of a suitable derivative can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, confirming the core structure of the original molecule.

For instance, a solid derivative incorporating the phenyl ether moiety can be synthesized and crystallized. The resulting crystals are then exposed to a focused beam of X-rays, and the diffraction pattern is analyzed to build a precise model of the molecular structure. An example of a study on a complex organic molecule, N'-acetyl-N'-phenyl-2-naphthohydrazide, illustrates the type of data obtained from such an analysis. eurjchem.com The refinement of the crystal structure results in key parameters such as the unit cell dimensions and the R-factor, which indicates the quality of the fit between the experimental data and the final structural model. eurjchem.com

Table 4: Representative Single-Crystal XRD Data for a Phenyl-Containing Derivative The following data is for N'-acetyl-N'-phenyl-2-naphthohydrazide, a representative complex organic solid, and is provided for illustrative purposes of the technique. eurjchem.com

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å
α = 88.308(7)°, β = 89.744(6)°, γ = 86.744(7)°
Final R-factor R = 0.0580

| Goodness-of-fit (GOOF) | 1.066 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively used to model the electronic structure and reactivity of cyclohexyl phenyl ether. These studies are crucial for understanding reaction mechanisms, particularly in processes like aquathermal degradation relevant to the upgrading of heavy oils, where this compound serves as a model compound for ether linkages. researchgate.netresearchgate.net

DFT calculations have been employed to compute the thermodynamic and kinetic parameters for reactions involving this compound. For instance, in the context of its role as a liquid organic hydrogen carrier (LOHC), the thermodynamics of its dehydrogenation have been studied. The dehydrogenation of dicyclohexyl ether to this compound, and subsequently to diphenyl ether, has been analyzed to determine reaction enthalpies and thermo-neutral temperatures (TΔG=0), which indicate the temperature at which hydrogenation and dehydrogenation are equally favored. sciengine.com

Calculations using the TPSS/TNP level of theory with dispersion correction show that the dehydrogenation of the first cyclohexyl ring (from dicyclohexyl ether to this compound) has a lower thermodynamic barrier than the dehydrogenation of the second ring (from this compound to diphenyl ether). sciengine.com This suggests that the initial dehydrogenation step is more favorable.

EntryReactantProductΔHd (kJ/mol H2)TΔG=0 (K)
1Dicyclohexyl etherThis compound66.52511.65
2This compoundDiphenyl ether71.92541.11
3Dicyclohexyl etherDiphenyl ether69.22526.63

Table 1. Calculated dehydrogenation enthalpies (ΔHd) at 298 K and thermo-neutral temperatures (TΔG=0) for the stepwise dehydrogenation of dicyclohexyl ether. Data sourced from DFT calculations. sciengine.com

In studies modeling the aquathermolysis of heavy oil, various functionals such as B3LYP, ωB97X-D, and M06-2X have been used to compute the thermodynamic and kinetic parameters of this compound cleavage, often in the presence of transition metal catalysts. researchgate.netresearchgate.net

The cleavage of the C–O ether bond is a critical step in the degradation of this compound. While specific bond dissociation energy values for the C-O bond in this compound are not detailed in the provided search results, the activation energies for its reactions have been a focus of theoretical studies. DFT methods are a common choice for calculating these energies. nih.govdatadryad.org

DFT calculations have been instrumental in elucidating the reaction mechanisms of this compound decomposition. A primary pathway studied is its aquathermolysis, which is relevant to heavy oil processing. researchgate.netresearchgate.net Theoretical studies propose that the acid-catalyzed aquathermal degradation proceeds via a carbocation mechanism. researchgate.netnih.gov

The proposed mechanism involves the following key steps:

Formation of a prereaction complex.

Heterolytic cleavage of the etheric C–O bond, leading to the elimination of a cyclohexyl carbocation. This is considered the rate-limiting step. researchgate.netresearchgate.net

The cyclohexyl carbocation can then rearrange to a more stable methylcyclopentyl cation. nih.gov

The final products are phenol (B47542) and cyclopentene (B43876) (or its isomers like methylcyclopentene). researchgate.netresearchgate.net

DFT is used to model the transition states for these steps, particularly the energy barrier of the rate-limiting C–O bond cleavage. researchgate.netacs.org The analysis of the electron density in transition states helps to distinguish between different mechanistic possibilities, such as direct syn-elimination versus the formation of ion-neutral complexes. acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This analysis maps properties onto the surface, allowing for the identification of non-covalent interactions such as hydrogen bonds and C-H···π interactions, which govern molecular packing. nih.govacs.org

While specific Hirshfeld surface analyses for this compound were not found in the search results, studies on closely related compounds provide valuable insights. For instance, in a molecule containing both a cyclohexane (B81311) and a phenyl ring, C-H···π interactions were identified between the C-H bonds of the cyclohexane ring and the π-system of the phenyl ring. acs.org Given its structure, it is plausible that such intramolecular and intermolecular C-H···π interactions also play a role in the conformational preferences and solid-state packing of this compound. Hirshfeld analysis on related structures confirms the importance of exploring interatomic contacts to understand the supramolecular assembly of crystals. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals in molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to a molecule's electronic properties, reactivity, and UV-Vis absorption spectra. schrodinger.com A smaller gap generally implies higher reactivity.

DFT is a standard method for calculating HOMO and LUMO energies. schrodinger.comresearchgate.net These calculations can predict the electronic transition energies. For a molecule to be an effective emitter, for example, its HOMO and LUMO energy levels must be suitable relative to a host material to ensure efficient charge trapping. rsc.org Although specific HOMO-LUMO energy values for this compound are not provided in the search results, DFT methods are readily applicable to determine these properties and thus predict its electronic behavior. bohrium.commdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and material properties of substances.

For molecules containing both cyclohexyl and phenyl groups, MD simulations have been used to understand how the different terminal groups affect intermolecular interactions and bulk properties. A comparative study on an electron-deficient π-electron core with either phenyl- or cyclohexyl-terminated substituents revealed significant differences in their dynamic behavior. rsc.org The MD simulations showed that while phenyl groups can engage in intermolecular C–H⋯π interactions that lead to less dynamic motion and more ordered packing, the cyclohexyl group does not exhibit such specific interactions, resulting in greater molecular motion in the solid state. rsc.org

This finding suggests that in this compound, the two moieties would contribute differently to its condensed-phase properties. The phenyl group is capable of forming stabilizing π-stacking and C-H···π interactions, whereas the flexible and non-aromatic cyclohexyl group would introduce more dynamic disorder. rsc.org Such simulations are also employed to investigate phase transitions and the orientational ordering of related molecules in liquid crystal phases. researchgate.net

Pharmacophore-Based Design and Structure-Activity Relationship (SAR)

Computational chemistry and theoretical studies, particularly pharmacophore-based design and Structure-Activity Relationship (SAR) analyses, are instrumental in the rational design and optimization of bioactive molecules. In the context of scaffolds related to this compound, these approaches have been pivotal in identifying key structural features that govern biological activity and in guiding the synthesis of more potent and selective agents. The replacement of a phenyl ring with a cyclohexyl group is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and conformational flexibility, with outcomes that are highly dependent on the specific biological target. blumberginstitute.org Matched pair analyses comparing phenyl and cyclohexyl groups have shown that for a significant percentage of cases, potency remains within a similar range, while in other instances, either the phenyl or the cyclohexyl analog can be substantially more potent. blumberginstitute.org

Detailed Research Findings

Research into various therapeutic targets has explored the interchange of phenyl and cyclohexyl moieties, providing valuable SAR insights. These studies underscore how modifying the core structure influences interaction with biological targets, leading to enhanced or diminished activity.

Survivin Inhibitors:

In the development of novel survivin inhibitors based on the oxyquinoline scaffold of a hit compound, UC-112, extensive SAR studies were conducted. plos.org One of the modifications involved replacing the phenyl ring at the 'C ring' position of the parent molecule with various other groups. The research found that substituting the phenyl ring with a cyclohexyl ring led to an increase in anti-proliferative activity against A375 (melanoma) and M14 (melanoma) cancer cell lines. plos.org This suggests that for this particular scaffold, the non-planar, flexible nature of the cyclohexyl ring is more favorable for binding to the target than the planar, aromatic phenyl ring. In contrast, replacing the phenyl ring with heterocyclic rings like furan (B31954) or thiophene (B33073) resulted in decreased activity. plos.org Further studies on this scaffold showed that eliminating the ring system at this position entirely in favor of aliphatic chains also diminished the compound's potency, indicating that a ring system is crucial for the activity. plos.org

Table 1: SAR of UC-112 Analogs with C Ring Modification

Compound C Ring Moiety IC₅₀ in A375 Cell Line (μM) plos.org
UC-112 Phenyl 1.9
Analog 6d Cyclohexyl <1.0
Analog 6a Furan 2.7
Analog 6b Thiophene 2.5
Analog 6e Methyl 6.1
Analog 6f Ethyl 5.0

Hsp90 C-Terminal Inhibitors:

The phenyl cyclohexyl core has been identified as a novel scaffold for the inhibition of the heat shock protein 90 (Hsp90) C-terminus, a promising strategy in cancer therapy. nih.gov SAR studies on a series of phenyl cyclohexylcarboxamides led to the development of compounds with mid-nanomolar activity against breast cancer cell lines. nih.gov A key finding was that the 1,4-anti-cyclohexyl core was optimal for activity. When the cyclohexyl ring was replaced with other ring systems, such as a five-membered (cyclopentyl) or a seven-membered (cycloheptyl) ring, the resulting analogs were significantly less potent. nih.gov This highlights the critical role of the six-membered ring in maintaining the correct orientation and distance of the side chains for effective interaction with the Hsp90 C-terminus. nih.gov

Table 2: Anti-proliferative Activity of Phenyl Cyclohexylcarboxamide Analogs

Compound B-Ring System IC₅₀ in SKBr3 Cell Line (μM) nih.gov
15a Cyclohexyl 0.06
53 Cyclopentyl 1.5

Anti-Opportunistic Fungal Agents:

In the design of agents against opportunistic infections, the SAR of 3-substituted benzylthioquinolinium iodide derivatives was explored. nih.gov The lead compound featured a phenyl ring (Ring A). To investigate the necessity of this aromatic system for activity, an analog was synthesized where the phenyl ring was replaced by a cyclohexyl ring. nih.gov The resulting cyclohexyl derivative demonstrated potent activity specifically against Cryptococcus neoformans. However, it lost the broader spectrum of activity seen with the parent phenyl compound, showing little to no activity against other tested fungi. nih.gov This finding strongly suggests that the aromaticity of the phenyl ring is a requirement for broad-spectrum antifungal activity in this particular chemical series, while the cyclohexyl analog offers a path to more selective agents. nih.gov

Table 3: Activity of Phenyl vs. Cyclohexyl Analogs Against C. neoformans

Compound Ring A Moiety Activity against C. neoformans nih.gov Activity against other fungi nih.gov
Lead Compound (1) Phenyl Potent Active

| Analog (2) | Cyclohexyl | Potent | Inactive |

Mitofusin Activators:

Pharmacophore-based rational redesign was employed to improve upon a first-in-class mitofusin activator. nih.govacs.org The parent compound contained a substituted cyclohexyl group connected to an aromatic moiety by a carboxamide linker. nih.gov The pharmacophore model suggested that these two groups mimicked key amino acid residues, His380 and Met376, respectively, within the target protein MFN2. nih.gov The design strategy involved introducing cycloalkyl modifications into the linker to create more rigid and metabolically stable compounds. nih.gov This led to the development of a cyclopropyl-containing analog that showed potent mitofusin activation, with an EC₅₀ value similar to the parent compound, but with improved pharmacokinetic properties such as a longer half-life in the brain and plasma. nih.govacs.orgnih.gov This work demonstrates how a pharmacophore model can successfully guide the structural evolution of a lead compound containing phenyl and cyclohexyl features to yield candidates with superior drug-like properties. nih.gov

Table 4: In Vitro Activity of Mitofusin Activators

Compound Linker Modification Mitochondrial Elongation EC₅₀ (nM) nih.gov
Parent Compound (2) Hexanamide ~5-6

| Analog (5) | Cyclopropyl-containing | ~5-6 |

Research Applications and Advanced Materials Science

Intermediate in Chemical Synthesis

As an aromatic ether, cyclohexyl phenyl ether participates in numerous chemical reactions, making it a valuable building block for more complex structures. ontosight.ai Its utility spans the pharmaceutical, agrochemical, and fragrance industries.

This compound and its derivatives are instrumental as intermediates in the synthesis of various pharmaceutical compounds. ontosight.aimlunias.com The structural motif of a cyclohexyl group attached to a phenyl ring via an ether linkage is found in molecules with potential biological activities. Research has shown that derivatives of this compound are investigated for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The cyclohexyl group, often acting as a bioisostere for a phenyl group, can provide a three-dimensional character to a molecule, potentially leading to more effective interactions with biological targets. pharmablock.com

In the field of agrochemicals, this compound serves as a precursor for the synthesis of pesticides and herbicides. ontosight.ai Certain derivatives of this compound are utilized as insecticides and pheromones for pest control. smolecule.com The synthesis of various cyclododecanone (B146445) derivatives, which have been evaluated for agrochemical applications, highlights the utility of related cyclic ether structures in this sector. researchgate.net

This compound is a key intermediate in the synthesis of diphenyl ether. researchgate.net One method involves the alkylation of phenol (B47542) with cyclohexene (B86901) to produce this compound, which is then dehydrogenated to yield diphenyl ether. wipo.intingentaconnect.com This two-step process is considered a more environmentally friendly route compared to traditional methods, as it can utilize recyclable solid acid catalysts. wipo.int Diphenyl ether is an important bulk chemical with numerous industrial applications. researchgate.net

The synthesis of diphenyl ether from this compound can be summarized in the following steps:

StepReactionReactantsCatalystProduct
1AlkylationPhenol, CyclohexeneSolid Acid CatalystThis compound
2DehydrogenationThis compoundDehydrogenation CatalystDiphenyl ether

With its pleasant aromatic odor, this compound and its derivatives are utilized in the fragrance and flavor industries. researchgate.netcymitquimica.com It can be used as a fragrance ingredient in a variety of products. For instance, certain cyclohexyl phenyl ethers are commercially available for use in perfumes. google.com The synthesis of various esters and ethers, including those with cyclohexyl groups, is a significant area of research for creating new aroma compositions. researchgate.net

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the creation of new polymers. ontosight.ai

Derivatives of this compound are used in the production of polymers, adhesives, and coatings. ontosight.ai The incorporation of the cyclohexyl group can influence the properties of the resulting polymers. For example, in poly(aryl ether ketone) (PAEK) resins, the presence of a weakly-polarized cyclohexyl group can help reduce the dielectric constant and improve the solubility of the polymer, making it a candidate for applications in high-frequency communication and large-scale integrated circuits. mdpi.com Furthermore, cyclohexyl vinyl ether, a related compound, is used as a monomer in polymerization processes to create polymers with specific properties for coatings and adhesives.

Adhesives and Coatings

This compound and its derivatives are noted for their applications in the formulation of advanced materials, including polymers, adhesives, and coatings. ontosight.ai The structural characteristics of these compounds can be leveraged in the production of materials requiring specific physical and chemical properties. For instance, phenylene ether oligomers, which can be synthesized from monomers like 2-methyl-6-cyclohexyl phenol, are used in curable thermosetting compositions. google.com These compositions are valuable in creating protective coatings and adhesives, particularly for electronic applications such as laminates for printed circuit boards. google.com The incorporation of the cyclohexyl group can influence properties like thermal stability. Similarly, related ketone compounds such as cyclohexyl phenyl ketone, which can be derived from similar precursors, act as photoinitiators in UV-curable coatings and adhesives.

Reactive Diluents

In polymer chemistry, reactive diluents are substances added to a resin system to reduce its viscosity, making it easier to process and apply. Unlike non-reactive diluents, they have functional groups that allow them to co-react with the resin components, becoming a permanent part of the final cured product. This integration prevents the leaching that can occur with non-reactive diluents and minimizes negative impacts on the material's final mechanical properties.

While this compound itself is not commonly cited as a primary reactive diluent, structurally similar compounds are employed in this role. For example, allyl cyclohexyl ether, which features the same cyclohexyl ether structure but with an added reactive allyl group, is utilized as a reactive diluent in adhesives and resins. Its cyclohexyl component is noted to enhance thermal stability. In the realm of epoxy resins, compounds containing cyclohexanedimethylether moieties are used as reactive diluents to modify conventional epoxy resins like those based on diglycidyl ether of bisphenol A. google.com These diluents effectively reduce the viscosity of the epoxy system before curing. google.com Other glycidyl (B131873) ethers, such as phenyl glycidyl ether, are also well-known reactive diluents for epoxy systems. researchgate.net The function of these diluents is critical in formulating systems for coatings, adhesives, and composites where specific flow characteristics are required for application.

Industrial Processes and Catalysis

This compound is a key compound in various industrial and catalytic processes, both in its synthesis and its application as a model for complex chemical transformations. A primary synthesis route is the acid-catalyzed alkylation of phenol with cyclohexene, which can produce both O-alkylated (this compound) and C-alkylated (cyclohexylphenols) products. researchgate.net The selectivity towards O-alkylation to form this compound is highly dependent on the choice of catalyst and reaction conditions, particularly temperature. researchgate.net At lower temperatures, selectivity for this compound increases. researchgate.net Various solid acid catalysts have been studied to optimize this process, aiming for higher yields of the desired ether product, which is a valuable intermediate. researchgate.net

Catalyst SystemTemperature Range (°C)Key FindingSource
Homogeneous (H₂SO₄, BF₃)~80Provides faster kinetics but suffers from recovery issues and side product formation. vulcanchem.com
Sulfated Zirconia120Achieves 92% selectivity toward C-alkylated products. vulcanchem.com
20% (w/w) DTP/K-10 Clay45-70Most active and selective catalyst for O-alkylation (this compound formation). researchgate.net
H-beta Zeolite90Shows promise for greener cleavage of the ether bond compared to homogeneous acids. vulcanchem.com

This table summarizes the performance and characteristics of different catalysts used in the synthesis and cleavage of this compound.

Heavy Oil Processing and Aquathermolysis

The upgrading of heavy and extra-heavy crude oils is a significant challenge in the petroleum industry due to their high viscosity. Aquathermolysis, a process that uses steam and heat to break down large hydrocarbon molecules, is a key technology for in-situ viscosity reduction. researchgate.net, researchgate.net, nih.gov Due to the complex composition of crude oil, model compounds are essential for studying the chemical mechanisms of these upgrading processes. researchgate.net, nih.gov

This compound serves as an important model compound for the oxygen-containing components (oxygenates) in heavy oil. researchgate.net, researchgate.net Theoretical studies using Density Functional Theory (DFT) have investigated the cleavage of the etheric C–O bond in this compound under aquathermolysis conditions. researchgate.net, researchgate.net Research indicates that the process can proceed via an acid-catalyzed mechanism, leading to the heterolytic cleavage of the ether bond. researchgate.net, nih.gov, acs.org This cleavage results in the formation of a cyclohexyl carbocation and phenol as primary products. researchgate.net, researchgate.net The carbocation can then undergo further reactions, such as rearrangement to form more stable products like methylcyclopentene. researchgate.net

The efficiency of this process can be significantly enhanced by catalysts. Studies have shown that transition metal ions can act as effective catalysts, lowering the kinetic barrier for the C-O bond cleavage. researchgate.net, nih.gov

Catalyst (Ion)Relative Catalytic ActivitySource
Cu²⁺Highest researchgate.net, nih.gov
Ni²⁺High researchgate.net
Co²⁺Moderate researchgate.net
Fe²⁺Lower researchgate.net

This table illustrates the decreasing order of catalytic activity of transition metal ions in the aquathermolysis of this compound, as determined by theoretical calculations.

Role in Lignin (B12514952) Cleavage

Lignin, a complex aromatic polymer found in biomass, is a promising renewable source for aromatic chemicals and fuels. acs.org, osti.gov The valorization of lignin depends on the effective cleavage of its robust ether linkages, such as the 4-O-5 (diaryl ether) bond, which are resistant to thermal cracking. acs.org, osti.gov Catalytic hydrogenolysis is a key strategy for lignin depolymerization. ncsu.edu

In studies of lignin degradation, this compound has been identified as a significant reaction intermediate. acs.org, rsc.org During the catalytic hydrogenolysis of lignin model compounds containing diaryl ether bonds, the reaction can proceed through a pathway where one of the aromatic rings is first hydrogenated to a cyclohexyl ring, forming a this compound-type intermediate. acs.org, ncsu.edu This intermediate is then susceptible to C-O bond cleavage, yielding valuable products such as cyclohexane (B81311) and phenol. ncsu.edu, rsc.org

For example, in the hydrogenolysis of diphenyl ether (a model for the 4-O-5 linkage) over nickel-based catalysts, this compound was detected as a major intermediate product. rsc.org This indicates that the reaction pathway involves hydrogenation of an aromatic ring prior to the final cleavage of the ether bond. rsc.org Various catalysts, including ruthenium on carbon (Ru/C) and nickel on alumina (B75360) (Ni/Al₂O₃), have been shown to be effective for these transformations. acs.org, rsc.org

Lignin Model CompoundCatalystMajor IntermediateFinal ProductsSource
Diphenyl ether (4-O-5)Ni/Al₂O₃This compoundBenzene (B151609), Phenol, Cyclohexanol (B46403) rsc.org
2-Phenylethyl phenyl ether (β-O-4)Ni/Al₂O₃Cyclohexyl phenethyl etherEthylbenzene, Phenol, Cyclohexanol rsc.org
Benzyl (B1604629) phenyl ether (α-O-4)Ni/Al₂O₃Not specified as majorToluene, Phenol, Cyclohexanol rsc.org

This table shows reaction products from the hydrogenolysis of different lignin model ethers, highlighting the role of this compound as an intermediate in the cleavage of the stable 4-O-5 linkage.

Advanced Derivatives and Analogues of Cyclohexyl Phenyl Ether

Synthesis and Characterization of Derivatives

The synthesis of cyclohexyl phenyl ether derivatives involves diverse chemical strategies to produce molecules with tailored functionalities. The parent compound, this compound, can be synthesized through methods such as the reaction of cyclohexyl bromide with phenol (B47542) or via the oxidative aromatization of 2-cyclohexen-1-one (B156087) in the presence of VO(OEt)Cl2 and cyclohexanol (B46403). sigmaaldrich.cn

Advanced synthetic routes have been developed for more complex analogues. For instance, a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide under palladium catalysis has been used to synthesize 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, a novel uracil (B121893) derivative. mdpi.com The mechanism proceeds through a β-ketoacylpalladium intermediate and the in situ formation of a non-symmetrical urea, which then undergoes cyclization. mdpi.com

Another versatile method is the Knoevenagel condensation, which has been employed to create (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues. This reaction condenses N-cyclohexylrhodanine with various substituted benzaldehydes in the presence of sodium acetate (B1210297) in acetic acid. mdpi.com

Furthermore, spiro-indoline derivatives, specifically 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones, have been synthesized and characterized using spectral data such as IR, ¹H NMR, and ¹³C NMR. researchgate.net The synthesis of various cyclododecanone (B146445) derivatives bearing phenyl or cyclohexyl groups has also been achieved, with their structures confirmed by ¹H NMR, ¹³C NMR, HR-MS, and X-ray diffraction analyses. researchgate.net

Impact of Substituent Effects on Reactivity and Properties

The reactivity and properties of this compound analogues are profoundly influenced by the nature and position of substituents on their aromatic and alicyclic rings.

In the study of diaryl ethers, substituents on the aromatic ring have been shown to significantly affect C-O bond cleavage rates and regioselectivity during electrocatalytic hydrogenolysis. nih.gov For instance, aryl phenyl ethers with a single para or meta functional group (like methyl or methoxy) are selectively cleaved to the corresponding substituted benzene (B151609) and phenol. However, placing these substituents at the ortho position can reverse this selectivity. nih.gov

The acid-catalyzed alkylation of phenols with cyclohexene (B86901) demonstrates the influence of steric hindrance from substituents on the electrophilic attack of the cyclohexyl cation. unive.it The ortho/para selectivity of this reaction is also dependent on the catalyst system used, with different ratios observed for heterogeneous (Amberlyst 15) versus homogeneous (CH₃SO₃H) catalysts. unive.it

Substituent effects are also critical for biological activity. In the case of aminomethylene bisphosphonate derivatives, the presence of electron-withdrawing groups on the phenyl ring enhances their inhibitory activity against human P5C reductase. mdpi.com Similarly, the introduction of acetoxy groups and bromine atoms into phenyl ether derivatives has been found to significantly improve their antifouling properties. science.govnih.govscispace.com For dexibuprofen amide derivatives, the type and position of substituents on the side chain phenyl ring are determining factors for their anticancer activity. nih.gov

Biological Activity Studies of Related Compounds

Derivatives and analogues of this compound have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Several derivatives have shown promising anti-inflammatory effects. For example, cyclohexyl(phenyl)methanol (B1583271) has been found to significantly reduce the production of the pro-inflammatory cytokine IL-6 in in vitro studies with macrophages. Curcumin (B1669340) derivatives, including those with ether linkages, inhibit the production of inflammatory mediators such as IL-6 and TNF-α in murine macrophages stimulated with lipopolysaccharide (LPS). nih.gov One particular curcumin derivative demonstrated a potent ability to reduce PGE₂ secretion, with an IC₅₀ value of 0.51 μM. nih.gov Additionally, a series of thioether derivatives of quinoxaline (B1680401) have been synthesized and shown to possess good anti-inflammatory activity. researchgate.net

The antimicrobial and antifungal potential of this compound analogues is a significant area of research. Fused heterocyclic derivatives, such as 1,2,4-triazolo[3,4-b] science.govnih.govmdpi.comthiadiazines, have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. ptfarm.plnih.govsemanticscholar.org Studies have shown that derivatives with a phenyl group or a p-bromo phenyl group at specific positions possess high activity. nih.govsemanticscholar.org

Spiro-indoline derivatives are another class of compounds that exhibit notable antibacterial and antifungal activities. researchgate.net Furthermore, focused libraries of amino alcohol derivatives have been screened, revealing compounds with significant inhibitory activity against Staphylococcus aureus and the yeast Candida albicans. mdpi.com For example, a cyclohexyl derivative showed 88% inhibition of S. aureus growth at a concentration of 32 μg/mL. mdpi.com

Compound ClassTarget OrganismKey FindingsReference
Triazolo-thiadiazine derivativesBacteria (S. aureus, B. cereus, E. coli, P. aeruginosa) and Fungi (C. albicans, A. niger)Derivatives with phenyl and p-bromo phenyl groups showed the highest activity. nih.govsemanticscholar.org
Amino alcohol derivativesS. aureus and C. albicansA cyclohexyl derivative inhibited S. aureus growth by 88% at 32 µg/mL. mdpi.com
Spiro-indoline derivativesBacteria and FungiShowed significant antimicrobial and antifungal activities. researchgate.net

The search for novel anticancer agents has led to the investigation of several this compound analogues. Oxime ethers that contain a cyclohexyl or phenyl moiety have been screened for their cytotoxic effects against the human cervical adenocarcinoma (HeLa) cell line. mdpi.com Among these, 2-(cyclohexylideneaminoxy)acetic acid was identified as a promising derivative, reducing HeLa cell viability to below 20% of the control at concentrations over 100 μg/mL. mdpi.com

Dexibuprofen amide derivatives have also emerged as potential anticancer agents. nih.gov The anticancer activity against the MCF-7 breast carcinoma cell line was found to be highly dependent on the substitution pattern on the phenyl ring. nih.gov Specifically, the derivative N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide exhibited excellent growth inhibition with an IC₅₀ value of 0.01±0.002 µM. nih.gov

Furthermore, novel 2-aminothiazole (B372263) derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon). nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring, such as meta-halogen groups, improved antitumor activity. nih.gov

Compound ClassCancer Cell LineKey FindingsReference
Oxime ethersHeLa (cervical adenocarcinoma)2-(cyclohexylideneaminoxy)acetic acid reduced cell viability to below 20% at >100 µg/mL. mdpi.com
Dexibuprofen amidesMCF-7 (breast carcinoma)N-(2,5-dichlorophenyl) derivative showed an IC₅₀ of 0.01±0.002 µM. nih.gov
2-Aminothiazole derivativesA549 (lung), HeLa (cervical), HT29 (colon)Meta-halogen substitution on the phenyl ring improved anticancer activity. nih.gov

Marine biofouling is a significant issue, and phenyl ether derivatives have been identified as a promising source of environmentally friendly antifouling agents. nih.gov A variety of these compounds have been tested for their ability to inhibit the settlement of barnacle cyprids (Balanus amphitrite). science.govnih.gov

Studies have revealed that the introduction of acetoxy groups and bromine atoms to the phenyl ether structure can significantly enhance antifouling activity. science.govnih.govscispace.com Several phenyl ether derivatives exhibited potent anti-larval settlement activity with EC₅₀ values lower than 3.05 μM and high LC₅₀/EC₅₀ ratios, indicating low toxicity to the larvae at effective concentrations. science.govnih.gov One particularly potent compound, the polybrominated diphenyl ether derivative 2, 4, 6, 2′, 4′, 6′-hexabromo-diorcinol, displayed excellent antifouling activity and is considered a promising candidate for further development. nih.govscispace.com

Insecticides and Pheromones

The core structure of this compound is found in various advanced derivatives and analogues that have been investigated for their roles as insecticides and pheromones. While the parent compound is primarily an intermediate, its derivatives have shown notable activity in pest control and chemical signaling. smolecule.comontosight.ai

Research has identified specific derivatives with insecticidal properties. For instance, a degradate of the miticide Propargite is 2-[4-(1,1-dimethylethyl) phenoxy]cyclohexan-1-ol, a compound that contains the phenoxycyclohexane skeleton. epa.gov Furthermore, complex heterocyclic derivatives incorporating the cyclohexyl and phenyl groups have been developed as commercial pesticides. Examples include uracil-based compounds like terbacil, which are used as pesticides in agriculture. mdpi.com Another class of compounds, N-oxydihydropyrrole derivatives featuring a spirocyclohexyl group and a substituted phenyl ring, has been synthesized and evaluated for systemic insecticidal activity against sucking pests like the aphid Myzus persicae. tandfonline.com Structure-activity relationship studies on these compounds revealed that specific substitutions on the spirocyclohexyl ring, such as methoxy (B1213986) or ethylenedioxy groups, were favorable for activity. tandfonline.com

In the realm of pheromones, which are crucial for insect communication and pest management, analogues of this compound have been studied. The compound 2-cyclohexyloxyethylbenzene, known by the trade name PHENAFLEUR, has been used in research involving pheromone-detecting vomeronasal sensory neurons in mice, indicating its utility in studying chemical signaling pathways. Additionally, studies on analogues of the aphid alarm pheromone, (E)-β-farnesene (EβF), have shown that derivatives where a variable group is cyclohexyl or phenyl exhibit aphicidal activity, although they were found to be less potent than analogues with a straight alkyl chain. mdpi.com Research into phenoxycyclohexane derivatives has also extended to their potential as antifilarial agents, which could target the mosquito vectors responsible for transmitting diseases like Filariasis. researchgate.net

Table 1: Research Findings on Insecticidal and Pheromonal Derivatives

Derivative/Analogue Class Target/Application Research Finding Citation(s)
2-[4-(1,1-dimethylethyl) phenoxy]cyclohexan-1-ol Pesticide Degradate Identified as a degradate of the pesticide Propargite. epa.gov
Substituted Uracil Derivatives (e.g., Terbacil) Pesticides Uracil derivatives with cyclohexyl and phenyl groups are employed as commercial pesticides. mdpi.com
N-Oxydihydropyrrole Derivatives Systemic Insecticides Compounds with a spirocyclohexyl group show high activity against sucking pests like Myzus persicae. tandfonline.com
2-Cyclohexyloxyethylbenzene (PHENAFLEUR) Pheromone Research Used to study pheromone-detecting sensory neurons.
(E)-β-Farnesene Analogues Aphid Alarm Pheromones Analogues containing cyclohexyl and phenyl groups exhibit aphicidal activity. mdpi.com
Phenoxycyclohexane Derivatives Antifilarial Agents Investigated as potential inhibitors of enzymes in filarial nematodes. researchgate.net

Neurodegenerative Disease Research

Advanced derivatives containing the cyclohexyl and phenyl ether structural motif are subjects of significant research in the context of neurodegenerative diseases such as Alzheimer's, Huntington's, and diabetic peripheral neuropathy. nih.govmdpi.com The focus of this research is often on developing compounds that can modulate complex cellular pathways implicated in neuronal cell death and dysfunction.

One prominent area of investigation involves the activation of mitofusins, which are proteins essential for mitochondrial fusion. Mitochondrial fragmentation is a common factor in many neurodegenerative conditions. nih.gov A class of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide derivatives has been designed as mitofusin activators. A lead compound in this series demonstrated the ability to reverse mitochondrial fragmentation. nih.gov Further rational redesign led to analogues with improved properties; for example, incorporating a cyclopropyl (B3062369) linker into the molecule resulted in a derivative with a longer half-life in plasma and the brain, increasing its bioavailability to the nervous system and prolonging its pharmacodynamic effects on neurons. nih.gov

Another research direction focuses on modulating mitochondrial bioenergetics as a cytoprotective strategy. Noviomimetics, which are compounds that mimic the structure of the Hsp90 C-terminal inhibitor novobiocin (B609625), have been developed for this purpose. nih.gov These derivatives replace the synthetically challenging noviose sugar of the parent compound with ether-linked cyclohexyl groups. Structure-activity relationship studies of these cyclohexyl noviomimetics have been conducted to determine their efficacy in increasing mitochondrial bioenergetics, which is a marker for cytoprotective potential against the neurodegenerative complications of diabetes. nih.gov

Additionally, heteroarylnitrones that incorporate cyclohexyl groups have been synthesized and evaluated for their neuroprotective properties. uchile.cl These compounds are designed as free radical scavengers to combat the oxidative stress that plays a critical role in the pathology of many neurodegenerative disorders. uchile.clacs.org

Table 2: Research Findings on Derivatives in Neurodegenerative Disease

Derivative Class Therapeutic Target/Approach Key Research Finding Citation(s)
Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamides Mitofusin Activation These activators reverse mitochondrial fragmentation; analogues with cyclopropyl linkers show improved bioavailability for the nervous system. nih.gov
Cyclohexyl Noviomimetics Modulation of Mitochondrial Respiration Ether-linked cyclohexyl derivatives replace the noviose sugar of novobiocin and show potential for increasing mitochondrial bioenergetics as a cytoprotective strategy. nih.gov
Heteroarylnitrones Neuroprotection / Free Radical Scavenging Nitrone derivatives containing cyclohexyl groups were designed as neuroprotective agents to counter oxidative stress. uchile.cl

Pharmacological Relevance and Therapeutic Potential (excluding dosage)

The structural framework of this compound is present in a variety of analogues and derivatives that exhibit a broad spectrum of pharmacological activities. Research has explored their therapeutic potential in areas including infectious diseases, inflammation, and pain management. ontosight.ai

One area of study is in the development of antifilarial drugs. Derivatives of phenoxycyclohexane were synthesized and evaluated as potential inhibitors of phosphoenolpyruvate-carboxylase, a key enzyme found in the filarial nematode Molinema dessetae. researchgate.net Several of these compounds demonstrated significant activity in killing adult female worms in vitro, highlighting their potential as leads for new treatments for filariasis. researchgate.net

The influence of the cyclohexyl-phenyl moiety on receptor binding and activity has also been a subject of comparative pharmacological studies. In an investigation of compounds related to the antihistamine diphenhydramine, it was found that replacing a phenyl group with a cyclohexyl radical in a dimethylaminoethylbenzhydryl ether derivative led to the abolishment of its antihistaminic activity. scispace.com However, the compound's atropine-like (anticholinergic) activity was not affected by this structural change, demonstrating a clear differentiation of pharmacological effects based on the substitution. scispace.com

Furthermore, derivatives containing the 1-phenylcyclohexyl structure, which is related to phencyclidine, have been prepared and evaluated for analgesic properties. researchgate.net Several esters of 1-(1-phenylcyclohexyl)-4-piperidinol were found to exert analgesic activity in mice. researchgate.net Similarly, certain analogues of the potent opioid analgesic fentanyl that incorporate a cyclohexyl group have been synthesized and studied, retaining reasonable levels of analgesic activity. nih.gov This indicates the potential for this structural class in the development of new pain therapeutics.

Table 3: Pharmacological Activity of Selected this compound Analogues/Derivatives

Derivative/Analogue Class Pharmacological Activity Research Finding Citation(s)
Phenoxycyclohexane Derivatives Antifilarial Act as inhibitors of phosphoenolpyruvate-carboxylase in Molinema dessetae, showing adulticidal activity. researchgate.net
Dimethylaminoethylbenzhydryl ether analogue Antihistaminic / Anticholinergic Replacing a phenyl with a cyclohexyl group abolishes antihistaminic activity but retains atropine-like effects. scispace.com
1-(1-Phenylcyclohexyl)-4-piperidinol Esters Analgesic These phencyclidine-related derivatives demonstrate analgesic activity in mouse models. researchgate.net
Fentanyl Analogues Analgesic Analogues incorporating a cyclohexyl group retain significant analgesic activity. nih.gov

Environmental and Safety Research Considerations Excluding Basic Identification and Dosage

Toxicity and Environmental Impact Studies

Detailed ecotoxicological studies on cyclohexyl phenyl ether are limited. sigmaaldrich.com Its chemical, physical, and toxicological properties have not been thoroughly investigated. sigmaaldrich.com However, based on available safety data sheets, the compound is known to present several hazards. It is classified as a highly flammable liquid and vapor. nih.gov Exposure can cause skin irritation, serious eye irritation, and may cause respiratory irritation. cymitquimica.comnih.gov

Currently, there is no specific data available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil. sigmaaldrich.com The lack of comprehensive environmental data necessitates handling it with care to prevent environmental release.

Table 1: Hazard Classifications for this compound

Hazard Classification Code Description
Flammable Liquids H225 Highly flammable liquid and vapor
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation

This data is compiled from multiple safety data sheets and provides a summary of the known hazards. nih.govsigmaaldrich.com

Waste Management and Disposal Practices

Proper disposal of this compound is critical to mitigate environmental and safety risks. As a hazardous chemical, its waste must be managed in accordance with national and local regulations. sigmaaldrich.com

Key disposal considerations include:

Containment: Waste should be kept in its original or other appropriate and compatible containers. sigmaaldrich.com Mixing with other waste streams should be avoided. sigmaaldrich.com

Labeling: All waste containers must be clearly labeled as "hazardous waste" with the full chemical name to ensure proper handling by waste disposal personnel.

Peroxide Formation: Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light, especially over time. culturalheritage.orgwfu.edu Therefore, containers should be dated upon receipt and opening, and disposal should occur before the expiration date to minimize explosion risks. wfu.eduvumc.org

Spill Management: In case of a spill, the area should be evacuated and ventilated. solvent-recyclers.com The spill should be contained using absorbent, non-combustible materials like sand or earth. nj.gov All contaminated materials and cleanup debris must be collected and disposed of as hazardous waste. vumc.orgsolvent-recyclers.com Pouring this chemical down the drain is not an acceptable disposal method. culturalheritage.org

Occupational Safety in Laboratory and Industrial Settings

Given its hazardous properties, strict safety protocols are necessary when handling this compound in any setting.

Engineering Controls:

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. caltech.edu

Ignition Sources: Due to its high flammability, all sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area. sigmaaldrich.com Explosion-proof equipment and non-sparking tools should be utilized. sigmaaldrich.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. caltech.edu A face shield may be necessary for splash-prone operations. nj.gov

Skin Protection: Chemical-resistant gloves and a lab coat or other protective clothing should be worn to prevent skin contact. una.edu Contaminated clothing should be removed and laundered before reuse. nj.gov

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a suitable respirator should be worn. nj.gov

Handling and Storage:

Storage: Containers should be stored in a cool, dry, and well-ventilated area designated for flammable liquids. sigmaaldrich.com They must be kept tightly closed to prevent the escape of vapors and potential peroxide formation. sigmaaldrich.com

Hygiene: Thoroughly wash hands and face after handling the substance. sigmaaldrich.com Eating, drinking, and smoking are prohibited in areas where this compound is used or stored. nj.gov

Table 2: Summary of Occupational Safety Recommendations

Control Measure Recommendation
Engineering Controls Use in a chemical fume hood; eliminate all ignition sources. caltech.edu
Eye Protection Wear safety glasses with side shields or chemical goggles. caltech.edu
Skin Protection Wear chemical-resistant gloves and a lab coat. una.edu
Respiratory Protection Use a respirator if ventilation is inadequate. nj.gov
Storage Store in a cool, dry, well-ventilated area for flammable liquids. sigmaaldrich.com

| Handling | Keep containers tightly closed; wash hands after use. sigmaaldrich.com |

Q & A

Q. What are the standard synthetic routes for cyclohexyl phenyl ether, and how can reaction conditions be optimized for academic lab-scale preparation?

this compound can be synthesized via two primary methods:

  • Nucleophilic substitution : Reacting cyclohexyl bromide with phenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to facilitate ether bond formation .
  • Oxidative aromatization : Using 2-cyclohexen-1-one and cyclohexanol in the presence of VO(OEt)Cl₂ as a catalyst, which promotes dehydrogenation and coupling . Optimization involves monitoring reaction progress via GC-MS or NMR, adjusting stoichiometry (1:1.2 molar ratio of phenol to cyclohexyl bromide), and ensuring anhydrous conditions to minimize hydrolysis side reactions.

Q. How can researchers characterize this compound and distinguish it from structural analogs?

Key characterization methods include:

  • Spectroscopy : ¹H NMR (δ 6.8–7.3 ppm for aromatic protons, δ 3.5–4.0 ppm for ether-linked cyclohexyl CH) and ¹³C NMR (δ 150–160 ppm for aromatic C-O) .
  • Chromatography : HPLC with a C18 column (retention time ~12–15 min in acetonitrile/water mobile phase) .
  • Mass spectrometry : Molecular ion peak at m/z 176.2 (C₁₂H₁₆O⁺) and fragmentation patterns (e.g., loss of cyclohexyl or phenyl groups) .

Q. What are the IUPAC naming conventions and alternative nomenclature for this compound?

The preferred IUPAC name is (cyclohexyloxy)benzene , but it is also systematically named as This compound. Substituent priority follows the "oxy" suffix for ethers, with the cyclohexyl group as the substituent on the benzene ring .

Advanced Research Questions

Q. How do catalytic systems influence the reductive hydrolysis of this compound, and what mechanistic insights explain product selectivity?

Palladium catalysts (e.g., Pd/C) under H₂ (40 bar) at 200°C drive reductive hydrolysis, yielding cyclohexanone and cyclohexanol in a 1:1 ratio. Kinetic studies show:

  • Initial selectivity of 50% toward this compound hydrogenation and 50% toward hydrolysis .
  • Competing pathways: Direct C-O cleavage via adsorbed H* on Pd surfaces versus acid-free hydrolysis (evidenced by negligible phenol formation) . Reaction monitoring via in-situ FTIR or GC-MS is critical to track intermediate decay (e.g., dicyclohexyl ether formation at >90% conversion) .

Q. What experimental strategies resolve contradictions in reported reaction rates for this compound thermolysis?

Discrepancies in thermolysis rates (e.g., 1-methylcyclopentene vs. phenol yields) arise from:

  • Temperature gradients : Use controlled reactors (e.g., microfluidic systems) to ensure isothermal conditions .
  • Catalyst impurities : Pre-treat substrates with chelating agents (e.g., EDTA) to remove trace metals that accelerate side reactions .
  • Analytical calibration : Quantify products via internal standards (e.g., deuterated analogs) to improve GC-MS accuracy .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Density functional theory (DFT) simulations reveal:

  • C-O bond dissociation energies : ~65 kcal/mol, favoring heterolytic cleavage in polar solvents .
  • Transition states : Stabilization via π-backbonding in Pd-based systems enhances hydrogenolysis rates . Pair DFT with experimental kinetics (e.g., Arrhenius plots) to validate activation barriers and optimize catalyst design.

Methodological Recommendations

  • Contradiction Analysis : Cross-reference kinetic data from multiple techniques (e.g., GC, NMR, and theoretical calculations) to reconcile divergent results .
  • Safety Protocols : Adhere to OSHA guidelines for handling irritants (e.g., eye protection during synthesis) .
  • Ethical Data Use : Cite primary literature and avoid non-peer-reviewed sources (e.g., commercial databases) per academic integrity standards .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.